Product packaging for MALATHION BETA-MONOACID(Cat. No.:CAS No. 35884-76-5)

MALATHION BETA-MONOACID

Cat. No.: B164994
CAS No.: 35884-76-5
M. Wt: 302.3 g/mol
InChI Key: FARGSBYVTRDSKX-UHFFFAOYSA-N
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Description

Contextualization within Organophosphate Pesticide Research

Organophosphate pesticides, including malathion (B1675926), are a major class of insecticides that function by inhibiting the acetylcholinesterase enzyme. rsc.org Research into these compounds often focuses on their degradation pathways and the resulting metabolites, as these breakdown products can have their own toxicological and environmental implications. rsc.orgrsc.org Malathion beta-monoacid is a key subject in these studies, as its formation is a primary route of malathion detoxification and degradation in various environments. cdc.govethz.ch The study of this compound contributes to a more comprehensive understanding of the environmental fate and potential impact of malathion and structurally similar organophosphorus compounds. rsc.org

Significance as a Malathion Degradation Product

This compound, along with its isomer malathion alpha-monoacid, is a major metabolite formed through the hydrolysis of malathion. orst.edudrugbank.comnih.gov This degradation can occur through both biological and chemical processes. cdc.gov In soil and water, microbial activity, particularly the action of carboxylesterase enzymes, plays a crucial role in breaking down malathion into its monoacid and diacid derivatives. cdc.govscirp.orgresearchgate.net The rate of this degradation is influenced by environmental factors such as pH and temperature. cdc.govacademicjournals.org For instance, the hydrolysis of malathion is more rapid in alkaline conditions. cdc.govacademicjournals.org The presence and concentration of this compound are often monitored in environmental samples and in biological systems to assess the extent of malathion breakdown and exposure. epa.govoup.com

Detailed Research Findings

Research has identified this compound as a significant metabolite in various matrices. In soil, it is a major product of microbial degradation, with studies showing its formation alongside malathion dicarboxylic acid. scirp.orgepa.gov For example, in aerobic soil metabolism studies, β-monocarboxylic acid of malathion was identified as a notable degradate. epa.gov Similarly, in aquatic environments, both fungal and bacterial degradation of malathion yield β-malathion monoacid. cdc.gov

The formation of malathion monoacids, including the beta isomer, is a key detoxification pathway in animals. orst.edunih.gov Carboxylesterases in the liver and other tissues hydrolyze malathion to these less toxic monoacids, which can be further metabolized and excreted. orst.eduoup.com Studies involving rat liver fractions have shown the formation of both α- and β-monoacids, with the ratio of these isomers varying depending on the specific enzymes involved. researchgate.net

Below is a table summarizing the key properties of this compound and related compounds.

PropertyValue
Chemical Formula C8H15O6PS2
Molecular Weight 302.31 g/mol
CAS Number 1642-51-9 chemicalbook.comepa.gov
Parent Compound Malathion chemicalbook.com
Primary Formation Pathway Hydrolysis of Malathion cdc.gov

This table is interactive. Click on the headers to sort the data.

Chemical Compound Information

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15O6PS2 B164994 MALATHION BETA-MONOACID CAS No. 35884-76-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-dimethoxyphosphinothioylsulfanyl-4-ethoxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15O6PS2/c1-4-14-8(11)6(5-7(9)10)17-15(16,12-2)13-3/h6H,4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARGSBYVTRDSKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)O)SP(=S)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15O6PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274247
Record name Malathion beta-monoacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1642-51-9, 35884-76-5
Record name Malathion monoacid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001642519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malathion monoacid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035884765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malathion beta-monoacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Formation and Degradation Pathways of Malathion Beta Monoacid

Role of pH in Hydrolysis and Monoacid Formation

The rate of malathion (B1675926) hydrolysis is highly dependent on the pH of the aqueous solution. cdc.govagr.hr Malathion is relatively stable in acidic to neutral conditions but degrades rapidly in alkaline environments. nih.govinternationalscholarsjournals.org For instance, the half-life of malathion can be as long as 21 weeks at a pH of 6.0, but it decreases to just 0.2 weeks at a pH of 8.0. internationalscholarsjournals.org This alkaline-catalyzed hydrolysis is a significant pathway for the formation of malathion monoacids. internationalscholarsjournals.orgrsc.org At a pH above 8.0, alkaline hydrolysis becomes the dominant degradation pathway for malathion. canada.ca

The table below illustrates the effect of pH on the degradation of malathion.

pHHalf-lifeReference
4.0>1 year nih.gov
4.518 weeks nih.gov
5.0~20% degradation in 28 days nih.gov
6.05.8 weeks nih.gov
6.017.4 days orst.edu
7.01.7 weeks nih.gov
7.06.21 days nih.gov
7.411 days (at unspecified temp) agr.hr
8.00.53 weeks nih.gov
8.161.65 days orst.edu
9.0~12-24 hours nih.gov
11.0~1 day nih.gov
12.0Instantaneous nih.gov

Identification of Alpha and Beta Isomers of Malathion Monoacid

The hydrolysis of one of the two ethyl ester groups in malathion results in the formation of malathion monocarboxylic acid, which can exist as two distinct structural isomers: malathion alpha-monoacid and malathion beta-monoacid. researchgate.netnih.gov These isomers are formed depending on which of the two ester groups is hydrolyzed. nih.gov The alpha and beta isomers can be separated for identification and quantification using techniques like thin-layer chromatography (TLC).

Regioselectivity in Malathion Monoacid Formation

Research has shown that the formation of malathion monoacids can be regioselective, with the ratio of the alpha and beta isomers varying depending on the conditions. Under alkaline hydrolysis conditions, studies have reported that the α-monoacid is more prevalent than the β-monoacid, with a ratio of approximately 85:15. cdc.gov In contrast, the chemical synthesis of malathion monoacids can yield a mixture where the beta-isomer is the main product, with the alpha-isomer present in much smaller quantities. researchgate.net

Influence of Temperature on Hydrolysis Products

Temperature significantly influences the rate of malathion hydrolysis. cdc.govnih.gov The rate of hydrolysis has been reported to increase by a factor of four for every 10°C increase in temperature. cdc.govnih.gov For example, at a pH of 7.4, the half-life of malathion is 1.3 days at 37.5°C, but this increases to 10.5 days at 20°C. cdc.govnih.gov

Temperature can also affect the products of hydrolysis. nih.govmdpi.com At lower temperatures, carboxyl ester hydrolysis, which leads to the formation of malathion monoacids, is favored. cdc.govnih.gov Conversely, at higher temperatures, an elimination reaction that produces diethyl fumarate (B1241708) and O,O-dimethyl phosphorodithioic acid becomes more prominent. cdc.govnih.gov

The table below shows the effect of temperature on the half-life of malathion.

Temperature (°C)pHHalf-lifeReference
47.068.6 days (ground water) agr.hr
48.077.9 days (river water) agr.hr
5-101.93 days mdpi.com
207.410.5 days cdc.govnih.gov
227.319 days (river water) agr.hr
25-19.8 days (river water) agr.hr
37.57.41.3 days cdc.govnih.gov

Biotransformation Mechanisms Leading to this compound

In biological systems, the breakdown of malathion is primarily an enzymatic process. nih.govethz.ch This biotransformation is a key detoxification pathway in many organisms.

Carboxylesterase-Mediated Hydrolysis

The predominant pathway for the biodegradation of malathion is through the action of carboxylesterase enzymes. cdc.govnih.govethz.ch These enzymes catalyze the hydrolysis of the ester bonds in the malathion molecule, leading to the formation of malathion alpha- and beta-monoacids, and subsequently malathion dicarboxylic acid. ethz.chresearchgate.netmdpi.com This enzymatic hydrolysis is a crucial detoxification mechanism in mammals and insects. nih.govorst.edu

The formation of the beta-monoacid is a recognized product of this enzymatic process. cdc.govcdc.gov Studies have shown that both bacterial and fungal degradation can produce this compound. cdc.govcdc.gov For instance, the main degradation product of malathion by the fungus Aspergillus oryzae and by various bacteria was identified as β-malathion monoacid. cdc.govcdc.gov In vitro studies with rat liver fractions have shown the formation of both α- and β-monoacids in a ratio of approximately 3:2. researchgate.netresearchgate.net

Microbial Metabolism in Soil and Aquatic Environments

Microbial degradation is a critical process in the breakdown of malathion in both soil and aquatic ecosystems, with the formation of this compound being a key step. orst.edu This biotransformation is significantly more influential in natural systems than chemical hydrolysis alone. orst.edu The primary mechanism involves the cleavage of one of the carboxyethyl ester linkages of malathion by microbial carboxylesterases, leading to the formation of malathion alpha- and beta-monoacids. researchgate.netnih.gov

A diverse array of bacteria is capable of degrading malathion, utilizing it as a source of carbon and energy. cdc.gov The initial step in bacterial metabolism of malathion is the hydrolysis of an ester bond by carboxylesterases to yield malathion monoacids. nih.gov Studies have identified this compound as a major metabolite in bacterial degradation. scirp.org For instance, a heterogeneous bacterial population from river water, including species of Flavobacterium, Xanthomonas, and Pseudomonas, was found to produce β-malathion monoacid as the primary metabolite. scirp.org Similarly, deep-sea bacterial strains such as Pseudidiomarina homiensis and Pseudidiomarina sp. have demonstrated the ability to degrade malathion to its monoacid and diacid derivatives through carboxylesterase activity. nih.gov Other bacterial genera implicated in malathion degradation, and thus the formation of its monoacids, include Bacillus, Rhizobium, and Comamonas. researchgate.netscirp.org In many cases, malathion monoacid is an intermediate that is further metabolized. nih.gov

Table 1: Bacterial Species Involved in Malathion Degradation and Metabolite Formation

Bacterial Genus/Species Environment Key Metabolite(s) Reference(s)
Pseudidiomarina homiensis, Pseudidiomarina sp. Deep-sea hydrothermal sediment Malathion monocarboxylic acid (α and β), Malathion dicarboxylic acid nih.gov
Flavobacterium meningosepticum, Xanthomonas sp., Comamonas terrigeri, Pseudomonas cepacia River water β-malathion monoacid, Malathion dicarboxylic acid scirp.org
Bacillus cereus, Brevibacillus sp., Lysinibacillus sp. Soil Malathion monocarboxylic acid, Malathion dicarboxylic acid nih.govmdpi.com

Fungi also play a significant role in the biotransformation of malathion to its monoacid derivatives. Species such as Aspergillus oryzae, isolated from freshwater environments, have been shown to degrade malathion, with this compound identified as the main degradation product. cdc.govcdc.gov The transformation is facilitated by the action of carboxylesterases, similar to bacterial degradation. researchgate.net Research has indicated that some fungi, like Aspergillus niger, can efficiently break down malathion into malathion monoacid and subsequently into malathion dicarboxylic acid. researchgate.net In some instances, fungal degradation of malathion has been suggested to be faster than bacterial degradation. researchgate.net

Table 2: Fungal Species Involved in Malathion Degradation

Fungal Species Key Metabolite(s) Reference(s)
Aspergillus oryzae β-malathion monoacid cdc.govcdc.gov
Aspergillus niger Malathion monoacid, Malathion dicarboxylic acid researchgate.net
Bacterial Degradation Pathways

Influence of Environmental Factors on Biotransformation

The rate and extent of malathion biotransformation, including the formation of this compound, are significantly influenced by various environmental factors.

Moisture : Increased soil moisture generally enhances the microbial activity, thereby accelerating the degradation of malathion. canada.ca Malathion metabolizes more readily in moist, microbially active soils. epa.gov

pH : The pH of the environment plays a crucial role. Microbial degradation is particularly important at lower pH values where chemical hydrolysis is slow. internationalscholarsjournals.org Higher pH levels (neutral to alkaline) also promote faster degradation, although this is a combination of both microbial action and chemical hydrolysis. cdc.govcanada.ca

Organic Matter : The presence of organic carbon can enhance the degradation of malathion in soil. canada.ca For instance, some bacteria that can only co-metabolize malathion require an additional carbon source like peptone to facilitate degradation. cdc.govcdc.gov

Microbial Activity : The rate of malathion degradation is directly linked to the level of microbial activity in the soil. canada.caepa.gov In sterile soils, the degradation of malathion is significantly slower compared to non-sterile soils, highlighting the importance of the soil microbiome. epa.gov

Subsequent Degradation of this compound

This compound is not a terminal product; it is an intermediate that undergoes further degradation in the environment.

Pathways to Dicarboxylic Acid Derivatives

The primary subsequent degradation pathway for this compound is its conversion to malathion dicarboxylic acid. This step also involves the hydrolysis of the remaining carboxyethyl ester linkage, a reaction catalyzed by carboxylesterases. nih.gov Numerous studies on both bacterial and fungal degradation of malathion have identified malathion dicarboxylic acid as a major metabolite following the formation of the monoacid. nih.govcdc.govscirp.org This indicates a sequential hydrolysis process, from malathion to monoacid and then to diacid.

Environmental Fate and Persistence of Malathion Beta Monoacid

Occurrence and Distribution in Environmental Compartments

Malathion (B1675926) beta-monoacid is formed through the hydrolysis of its parent compound, Malathion. usda.govrsc.org This process can be mediated by chemical reactions, particularly in alkaline conditions, or by microbial activity in soil and water. nih.govcdc.gov

In soil, Malathion beta-monoacid is a notable metabolite resulting from the microbial degradation of Malathion. nih.govcdc.gov Studies have shown that both fungal and bacterial degradation pathways lead to the formation of this monoacid. cdc.govcdc.gov In aerobic soil metabolism studies, this compound has been identified as a significant degradate. epa.gov One study using loam soil found that the β-monocarboxylic acid of malathion accounted for 2.8% to 7.3% of the applied radioactivity. epa.govregulations.gov The primary degradation pathway for Malathion in soil is often through carboxylesterase activity, which transforms it into mono- and dicarboxylic acids. scirp.org

Table 1: Occurrence of Malathion Degradation Products in Loam Soil

DegradateOccurrence (% of Applied Radioactivity)Reference
Dicarboxylic acid of malathion18.7% - 36.7% epa.gov
This compound2.8% - 7.3% epa.govregulations.gov
Malathion alpha-monoacid1.9% - 2.5% epa.govregulations.gov
Malaoxon (B1675925)0.6% - 1.8% epa.govregulations.gov

In aquatic environments, the formation of this compound is primarily driven by hydrolysis, a process that is significantly influenced by pH. usda.govrsc.orgnih.gov Alkaline conditions, in particular, favor the hydrolysis of Malathion to its monoacid derivatives. rsc.orgcanada.ca

In studies of aerobic aquatic metabolism, the monocarboxylic acid (MCA) of Malathion was a major degradation product found in the water phase, reaching up to 28% of the initial concentration by day 4. epa.gov In the sediment, the monocarboxylic acid of malathion was also detected, with maximum concentrations of 4.5% observed at 6 hours. epa.gov While these studies did not always differentiate between the alpha and beta isomers, it is established that both are products of hydrolysis in water. usda.govnih.gov Increased salinity has also been noted to accelerate the degradation process of the parent compound. epa.gov

Soil Environments

Persistence and Half-Life Studies

The persistence of this compound in the environment is a key factor in its potential for long-term impact. This is often quantified by its half-life, which can vary significantly depending on the environmental matrix and conditions.

Specific half-life values for this compound in soil are not extensively documented in available research. However, it is known that Malathion monocarboxylic acid rapidly degrades in soil to Malathion dicarboxylic acid. epa.gov This suggests a relatively short persistence in the soil environment. The parent compound, Malathion, degrades rapidly in soil, with reported half-lives ranging from hours to about a week, a process catalyzed by adsorption to soil surfaces and microbial activity. nih.govscirp.org

In aquatic systems, the persistence of the monoacid is better characterized, although data often refers to the undifferentiated monocarboxylic acid. In one water-sediment system study, the calculated half-life for Malathion monocarboxylic acid was 11 days. epa.gov Another study calculated a shorter half-life of 3 days. epa.gov The degradation of the parent compound, Malathion, is highly dependent on pH in aquatic environments, with half-lives ranging from 0.2 weeks at pH 8.0 to 21 weeks at pH 6.0. researchgate.net

Table 2: Half-Life of Malathion and its Monoacid Metabolite in Environmental Matrices

CompoundMatrixHalf-LifeConditions / NotesReference
MalathionSoil1 to 17 daysDependent on soil type. orst.eduorst.edu orst.eduorst.edu
Malathion monocarboxylic acidAquatic System (Water Phase)3 daysEFED calculated half-life. epa.gov epa.gov
Malathion monocarboxylic acidAquatic System (Sediment)11 daysEFED calculated half-life. epa.gov epa.gov
MalathionWater2 to 18 daysDependent on temperature and pH. orst.edu orst.edu
MalaoxonSoil3 to 7 daysBased on literature data. nih.gov nih.gov

Research indicates that Malathion monoacids are significantly more stable than the parent compound, Malathion, under certain conditions. nih.gov Specifically, under alkaline conditions, Malathion monoacids are estimated to be approximately 18 times more stable than Malathion. nih.gov In the same study, the dicarboxylic acid degradate was found to be about 200 times more stable than the parent compound. nih.gov

The relative stability of Malaoxon, another major metabolite, is reported with some contradiction in the literature. Some sources indicate that Malaoxon is less stable than Malathion and is quickly degraded. orst.edu Conversely, other studies report that Malaoxon is more persistent than Malathion, with a lower degradation kinetic. canada.ca Despite this, the oxidative product Malaoxon is considered more toxic than the parent compound Malathion. nih.gov The stability of the beta-monoacid relative to the parent compound highlights its potential for greater persistence in environments with alkaline pH.

Half-Life in Aquatic Matrices

Mobility and Transport Dynamics

The movement of this compound through different environmental compartments is influenced by its chemical properties and interactions with soil, water, and sediment. As a carboxylic acid, it is generally more mobile than its parent compound, malathion. orst.eduepa.gov

This compound, along with its alpha isomer, is recognized as a significant soil degradate of malathion. epa.govepa.gov Studies have shown that these monocarboxylic acids have a high potential for leaching through the soil profile. epa.govregulations.gov This increased mobility is attributed to their nature as carboxylic acids, which are generally more water-soluble and less sorptive to soil organic matter compared to the parent insecticide. regulations.gov

In aerobic soil metabolism studies, this compound was identified as a notable degradate, constituting 2.8% to 7.3% of the applied radioactivity of the parent malathion. epa.govepa.gov While specific leaching studies focusing solely on the beta-monoacid are limited, soil column leaching experiments conducted with the parent compound provide insights into the mobility of its degradates. In these studies, malathion mono- and dicarboxylic acids were found to be mobile to very mobile in various soil types, including sand, sandy loam, and loam. epa.govregulations.gov For instance, in leachates from sand soil columns, monocarboxylic acids were present at 13.3% of the applied radioactivity of the parent malathion. regulations.gov

The leaching of these acidic metabolites is also influenced by soil pH. Under alkaline conditions, the carboxyl group is more likely to be ionized, increasing water solubility and reducing adsorption, thereby enhancing leaching potential. regulations.govscirp.org

Table 1: Leaching of Malathion Monocarboxylic Acids in Soil Columns Data represents the percentage of applied parent malathion radioactivity recovered as monocarboxylic acids in the leachate.

Soil TypeMonocarboxylic Acids in Leachate (% of Applied Radioactivity)Reference
Sand13.3 regulations.gov
Sandy Loam1.7 regulations.gov
Loam4.7 regulations.gov

The potential for this compound to be transported from treated areas to adjacent water bodies via runoff is a significant environmental concern. Due to its formation from the degradation of malathion in soil and on plant surfaces, it can be washed into aquatic systems during precipitation events. canada.ca The relatively high water solubility of malathion and its acidic degradates facilitates their transport in surface runoff. nih.gov

Monitoring studies of runoff water from agricultural areas have primarily focused on the parent compound, malathion. orst.edunih.gov However, given the rapid degradation of malathion, its degradates, including the beta-monoacid, are expected to be present in runoff. The concentration of these degradates in runoff will depend on several factors, including the rate of malathion application, the time elapsed between application and rainfall, the intensity of the rainfall, and the characteristics of the treated area such as soil type and slope. epa.gov

Once in water bodies, this compound is subject to dispersion and further degradation. Its persistence in the aquatic environment is influenced by factors such as pH, temperature, and microbial activity. cdc.govinternationalscholarsjournals.org The calculated half-life for malathion monocarboxylic acid in aerobic aquatic systems is approximately 3 days. epa.gov Under anaerobic conditions in sediment and water, the half-life of malathion monocarboxylic acid has been calculated to be 11 days. epa.gov

The adsorption of this compound to soil and sediment particles is a key process that influences its mobility. Generally, as a more polar and water-soluble compound than malathion, this compound is expected to have a lower affinity for adsorbing to organic matter and clay particles in soil and sediment. canada.canih.gov This lower adsorption contributes to its higher mobility and leaching potential. regulations.gov

Studies on the adsorption of malathion itself have shown that it is moderately mobile, with Freundlich adsorption coefficient (Kads) values ranging from 0.83 to 2.47 L/kg in various soils. epa.gov It is presumed that its degradation products, the mono- and dicarboxylic acids, are significantly more mobile. epa.gov For instance, malathion dicarboxylic acid has been shown to have Kads values ranging from 0.05 to 0.98 mL/g. epa.gov It is anticipated that malathion monocarboxylic acid has a similar high mobility. epa.gov

The adsorption of these acidic degradates is also pH-dependent. At higher pH values, the carboxylic acid group is deprotonated, leading to a negative charge and increased repulsion from negatively charged soil particles, which further reduces adsorption. scirp.org

Table 2: Soil Adsorption and Mobility of Malathion and its Carboxylic Acid Degradates

CompoundFreundlich Adsorption Coefficient (Kads) (mL/g)Mobility ClassificationReference
Malathion0.83 - 2.47Moderately Mobile epa.gov
Malathion Dicarboxylic Acid0.05 - 0.98Highly Mobile epa.gov
Malathion Monocarboxylic AcidPresumed similar to dicarboxylic acidHighly Mobile epa.gov

Analytical Methodologies for Malathion Beta Monoacid Detection and Quantification

Chromatographic Techniques

Chromatography is the principal approach for separating malathion (B1675926) beta-monoacid from its parent compound, its alpha-isomer, and other metabolites present in complex environmental or biological samples.

Gas chromatography, especially when combined with mass spectrometry (GC-MS), is a powerful tool for the analysis of malathion metabolites. However, due to the low volatility and polar nature of the malathion monoacids, a derivatization step is essential prior to GC analysis. cdc.gov This chemical modification converts the acidic analytes into more volatile and thermally stable esters.

New GC-tandem mass spectrometric (GC-MS/MS) methods have been developed for the sensitive detection of both alpha- and beta-malathion monocarboxylic acids. nih.gov One such procedure involves derivatization to form their hexafluoroisopropyl esters, which allows for very low quantification limits, reaching levels below 0.24 ng/L. nih.gov Another approach involves methylation of the extract before analysis. researchgate.net

The principal methods for detecting malathion and its metabolites in biological samples involve GC coupled with various detectors, including the flame photometric detector (FPD) in phosphorous mode, nitrogen/phosphorous detector (NPD), electron capture detector (ECD), or a mass spectrometry (MS) detector. cdc.gov GC-MS is typically used to confirm the results of initial GC analyses. cdc.gov

Table 1: Gas Chromatography (GC) Methods for Malathion Monoacid Analysis

TechniqueDerivatizationDetectorApplicationDetection LimitReference
GC-MS/MSHexafluoroisopropyl estersTandem Mass SpectrometerAnalysis of alpha- and beta-malathion monocarboxylic acids in urine and personal air samplers< 0.24 ng/L nih.gov
GCMethylationNitrogen-Phosphorus Detector (NPD)Quantification of malathion metabolites in biological samplesNot Specified researchgate.net
GCRequired for monoacidsFPD, ECD, NPD, MSDetection of malathion and metabolites in biological and environmental samplesNot Specified cdc.gov

Liquid chromatography (LC) offers the significant advantage of analyzing polar and non-volatile compounds like malathion beta-monoacid directly, without the need for derivatization. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method for identifying and quantifying malathion metabolites.

Research has demonstrated the use of LC-MS/MS to identify key intermediate metabolites of malathion degradation, explicitly identifying both malathion monocarboxylic acid alpha (MMC α) and beta (MMC β) isomers. mdpi.com These isomers were successfully identified based on their mass spectrum patterns. mdpi.com While standardized methods are more common for the parent compound, non-standardized methods based on HPLC-MS/MS have been developed for the analysis of malathion in water. canada.ca HPLC combined with UV detection has also been utilized, with reversed-phase chromatography on a C18 column being a common approach. fao.org

Table 2: Liquid Chromatography (LC) Methods for Malathion Monoacid Analysis

TechniqueColumn TypeDetectorApplicationKey FindingReference
LC-MS/MSNot SpecifiedTandem Mass SpectrometerIdentification of malathion degradation metabolitesIdentified MMC α and MMC β isomers mdpi.com
HPLC-MS/MSNot SpecifiedTandem Mass SpectrometerAnalysis of malathion in waterDemonstrates applicability for aqueous samples canada.ca
HPLCReversed Phase C18UVDetermination of malaoxon (B1675925) (related metabolite)Applicable for related compounds fao.org

Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-MS)

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and unambiguous identification of malathion metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for distinguishing between the alpha and beta isomers of malathion monoacid. Since these isomers differ in the position of the carboxylic acid group on the succinate (B1194679) moiety, their chemical environments are distinct, leading to different NMR spectra. libretexts.org

Specifically, ¹³C-NMR has been employed to analyze the pure components of malathion monoacid mixtures. researchgate.net In one study, this technique showed that the primary product of enzymatic hydrolysis was the β-isomer, with the α-isomer being a minor component. researchgate.net The results from NMR analysis can then be used to identify the specific hydrolytic metabolites produced in biological systems. researchgate.net In contrast, another study utilizing both NMR and infrared spectroscopy concluded that the monoacid produced via carboxylesterase hydrolysis was exclusively the α-isomer. researchgate.net ³¹P-NMR is also a valuable tool, sensitive to the chemical environment of the phosphorus atom, which differs between malathion, its oxidation product malaoxon, and other related impurities. fao.orgcore.ac.uk

Mass spectrometry is the definitive method for confirming the identity of malathion metabolites. It provides crucial information on the molecular weight and fragmentation pattern of the analyte. When used in conjunction with a chromatographic separation technique (GC-MS or LC-MS/MS), it provides a high degree of certainty in identification.

Studies have identified the degradation products of malathion, including the alpha and beta monoacids, by analyzing their mass spectra. mdpi.commdpi.com For instance, LC-MS/MS analysis identified malathion monocarboxylic acid by its parent ion peak at an m/z (mass-to-charge ratio) of 303.1. mdpi.com The fragmentation patterns observed in the MS/MS analysis provide structural information that helps to confirm the identity of the specific metabolite. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation

Sample Preparation and Extraction Protocols for Environmental Matrices

The effective extraction of this compound from complex environmental matrices like soil, water, and plant tissues is a critical prerequisite for accurate analysis. The goal is to isolate the analyte from interfering substances and concentrate it to a level suitable for instrumental detection.

For water samples , both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed. indexcopernicus.com LLE may use solvents such as methylene (B1212753) chloride. epa.gov SPE is a widely used technique for extracting and concentrating organophosphorus pesticides and their metabolites from aqueous solutions. indexcopernicus.com

For soil samples , the process typically begins with solvent extraction. A representative soil sample is often mixed with a solvent like acetonitrile (B52724) (ACN), which is effective at extracting a wide range of pesticide residues. mdpi.com The mixture is then agitated, for example by vortexing or shaking, to ensure thorough interaction between the solvent and the soil particles. mdpi.com

For plant matrices , a common procedure involves homogenizing the sample in a blender with an extraction solvent like acetonitrile. epa.gov This is followed by filtration to separate the liquid extract from the solid plant material. Further cleanup steps, such as adding activated carbon to the extract, may be necessary to remove pigments and other co-extractives that could interfere with the analysis. epa.gov

In many cases, especially for GC analysis, the extracted sample undergoes a derivatization step, as previously mentioned, to enhance the volatility of the target monoacid. nih.govresearchgate.net

Soil Sample Processing

The extraction and processing of this compound from soil matrices are critical preliminary steps for accurate quantification. The breakdown of malathion in soil is primarily a result of microbially mediated biodegradation, with this compound often being a principal degradate. nih.govcdc.gov The half-life of the parent malathion in soil can range from a few hours to about a week, making the analysis of its metabolites like the beta-monoacid particularly important for environmental monitoring. nih.gov

A common approach for processing soil involves solvent extraction. In one method, soil samples are collected and mixed with a solvent like methanol. scirp.org The mixture is agitated, for instance on a horizontal shaker, to ensure efficient extraction of the analyte from the soil particles. scirp.org Following agitation, the solid and liquid phases are separated, typically by allowing the contents to settle and then filtering the supernatant through a material like Whatman No. 1 filter paper. scirp.org To increase the concentration of the analyte for detection, the filtrate is concentrated by evaporating the solvent, for example, using a rotary vacuum evaporator at a controlled temperature. scirp.org

Another documented extraction procedure for malathion and its degradates from soil utilizes a mixture of acetonitrile and 0.1 N hydrochloric acid (HCl). epa.gov For stability during storage pending analysis, soil samples fortified with malathion and its metabolites have been stored frozen at -20°C for extended periods (up to 365 days) to confirm analyte stability. epa.gov The mobility of malathion in various soil types, from sandy loam to silt loam, has been classified as ranging from very high to high, which can influence the distribution and concentration of its metabolites in the soil profile. nih.gov

A summary of soil processing techniques is presented in the table below.

StepMethodPurposeSource
Extraction Shaking with methanolTo transfer the analyte from the soil matrix to the liquid phase. scirp.org
Extraction Acetonitrile / 0.1 N HClAlternative solvent system for extraction. epa.gov
Separation Filtration (e.g., Whatman No. 1 filter paper)To separate the liquid extract from solid soil particles. scirp.org
Concentration Rotary vacuum evaporationTo reduce the volume of the solvent and concentrate the analyte for analysis. scirp.org
Preservation Freezing at -20°CTo ensure the stability of the analyte during storage before analysis. epa.gov

Water Sample Processing

The analysis of this compound in water is significant as hydrolysis is a major degradation pathway for the parent compound, especially under neutral to alkaline conditions. canada.caindexcopernicus.comcanada.ca Malathion alpha and beta monoacids are recognized as key by-products of this hydrolysis process. canada.caindexcopernicus.comcanada.ca

Liquid-liquid extraction (LLE) is a frequently employed technique for isolating malathion and its metabolites from water samples. indexcopernicus.com This method involves partitioning the analytes from the aqueous sample into an immiscible organic solvent. A common procedure involves transferring a measured volume of the water sample into a separatory funnel and extracting it with a solvent mixture, such as 15% methylene chloride in hexane. indexcopernicus.com The mixture is shaken vigorously to facilitate the transfer of the analytes to the organic phase. indexcopernicus.com The organic layer is then collected and dried, often using anhydrous sodium sulfate, before being evaporated to concentrate the residue. indexcopernicus.com The final residue is then redissolved in a small volume of a suitable solvent, like ethyl acetate, for instrumental analysis. indexcopernicus.com

Given the limited stability of malathion due to hydrolysis, which is accelerated by increased pH and temperature, sample preservation is critical. canada.ca Recommendations include cooling the samples and performing the analysis rapidly to minimize further degradation of the parent compound and changes in the metabolite profile. canada.ca If the water samples contain oxidants, quenching is a necessary step to prevent additional degradation. canada.cacanada.cacanada.ca

The table below outlines a typical water sample processing workflow.

StepMethodPurposeSource
Preservation Cooling and rapid analysisTo minimize degradation of malathion and its metabolites. canada.ca
Extraction Liquid-Liquid Extraction (LLE) with methylene chloride in hexaneTo isolate the analyte from the aqueous matrix. indexcopernicus.com
Drying Passing the organic extract through anhydrous sodium sulfateTo remove residual water from the solvent extract. indexcopernicus.com
Concentration Rotary evaporationTo concentrate the extracted analyte prior to analysis. indexcopernicus.com
Reconstitution Dissolving residue in ethyl acetateTo prepare the final sample in a solvent compatible with the analytical instrument. indexcopernicus.com

Sediment Sample Processing

Sediments are an important environmental sink for pesticides like malathion, where breakdown occurs primarily through microbial degradation and hydrolysis. canada.ca The analytical process for sediment often begins with sample collection from deep-sea hydrothermal regions or other aquatic environments, which are then stored at 4°C before processing. mdpi.com

Advanced extraction techniques such as accelerated solvent extraction (ASE) are employed for sediment samples. usgs.gov Following extraction, the complex nature of sediment extracts often necessitates cleanup steps to remove interfering substances. usgs.gov High-performance liquid chromatography (HPLC) with gel-permeation chromatography (GPC) can be used for this purpose, particularly for sulfur removal. usgs.gov Further cleanup may be achieved using solid-phase extraction (SPE) with materials like carbon or Florisil®. usgs.gov

In studies focusing on microbial degradation in sediments, samples may be added to a liquid medium to enrich and isolate bacteria capable of degrading malathion. mdpi.com The degradation products, including this compound, are then identified in the culture medium. mdpi.com The monocarboxylic acid of malathion (MCA) has been identified as a significant degradation product in both the water and sediment phases of aquatic systems, with a calculated half-life of 11 days for MCA. epa.gov

The following table summarizes key steps in sediment sample processing.

StepMethodPurposeSource
Storage Refrigeration at 4°CTo preserve the integrity of the sample before analysis. mdpi.com
Extraction Accelerated Solvent Extraction (ASE)For efficient extraction of analytes from the solid sediment matrix. usgs.gov
Cleanup HPLC-GPCTo remove interfering substances like sulfur. usgs.gov
Cleanup Solid-Phase Extraction (SPE)For additional purification of the sample extract. usgs.gov
Analysis Gas Chromatography/Mass Spectrometry (GC/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)For the detection and quantification of target analytes. mdpi.comusgs.gov

Challenges in Analytical Determination and Isomer Separation

The analytical determination of malathion metabolites presents several challenges, primarily related to the chemical properties of the analytes and the complexity of separating closely related isomers.

One significant challenge is that the major metabolites of malathion, including the monocarboxylic acid (MCA), often require a derivatization step before they can be analyzed by gas chromatography (GC). cdc.gov Derivatization converts the polar, non-volatile metabolites into less polar, more volatile derivatives suitable for GC analysis. cdc.gov While effective, this adds an extra step to the sample preparation process, increasing the potential for variability and error. However, the development of methods using isotope dilution high-performance liquid chromatography/tandem mass spectrometry (HPLC/MS/MS) has the advantage of not requiring this derivatization step. cdc.gov

The most critical challenge in the analysis of Malathion monoacid is the separation of its alpha and beta isomers. These are positional isomers that can be difficult to resolve with standard chromatographic techniques. A specific method using thin-layer chromatography (TLC) has been developed for their separation. This technique utilizes silica (B1680970) gel plates developed with a mobile phase of acetone (B3395972) containing a small percentage of acetic acid. After development, the isomers can be visualized by spraying with a reagent such as 2,6-dibromoquinone-4-chloroimide (DQC) and heating, which produces colored spots corresponding to the different isomers (Rf values of 0.39 for the alpha-isomer and 0.57 for the beta-isomer were reported). The separation is believed to occur due to a pH gradient created during the development process. More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been successfully used to detect and identify both Malathion alpha-monoacid (MMC α) and this compound (MMC β) as key intermediate metabolites in degradation studies. mdpi.com

ChallengeDescriptionPotential SolutionSource
Analyte Polarity Malathion monoacid is polar and non-volatile, making it unsuitable for direct GC analysis.Derivatization to create a more volatile compound. cdc.gov
Method Complexity Derivatization adds time and potential for error to the analytical workflow.Use of HPLC/MS/MS, which does not require derivatization. cdc.gov
Isomer Separation The alpha and beta isomers of Malathion monoacid are structurally similar and difficult to separate.Thin-Layer Chromatography (TLC) with an acidified mobile phase.
Isomer Identification Confirming the identity of the separated isomers.Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). mdpi.com

Ecological and Environmental Relevance of Malathion Beta Monoacid

Role in Malathion (B1675926) Environmental Dissipation and Detoxification Processes

Malathion beta-monoacid is a key intermediate in the breakdown of malathion in the environment, a process that is crucial for detoxification. The formation of this monoacid occurs through the hydrolysis of one of the carboxyl ester linkages of the parent malathion molecule. This process can be mediated by both chemical and biological factors.

In aquatic environments, the hydrolysis of malathion is a major degradation pathway, and its rate is significantly influenced by pH. openaccesspub.org Under alkaline conditions (pH > 7.0), hydrolysis is the primary route of degradation. internationalscholarsjournals.org For instance, the half-life of malathion in water can range from 0.2 weeks at pH 8.0 to 21 weeks at pH 6.0. internationalscholarsjournals.org This hydrolysis leads to the formation of malathion monoacids, including the beta isomer, as well as other degradation products. internationalscholarsjournals.orgcanada.ca

Microbial activity also plays a significant role in the dissipation of malathion, particularly in soil and sediment. nih.gov Numerous bacteria and fungi possess carboxylesterases, enzymes that can hydrolyze the ester bonds of malathion, leading to the formation of malathion alpha- and beta-monoacids. researchgate.netnih.gov In fact, the main degradate from both fungal and bacterial degradation of malathion is often the β-malathion monoacid. nih.govcdc.govcdc.gov This microbial degradation is a rapid process, with reported half-lives for malathion in soil ranging from hours to about a week. nih.gov The formation of this compound represents a significant step in the detoxification of malathion, as the monoacid is generally considered to be less toxic than the parent compound. epa.gov The further degradation of this compound can lead to the formation of malathion dicarboxylic acid, which is even less toxic. researchgate.netnih.gov

The table below summarizes the key degradation pathways of malathion leading to the formation of this compound.

Environmental Compartment Primary Degradation Process Key Factors Influencing Degradation Resulting Products
Aquatic SystemsHydrolysispH, TemperatureMalathion alpha- and beta-monoacids, Malathion dicarboxylic acid
Soil and SedimentMicrobial Degradation (Enzyme-catalyzed hydrolysis)Microbial activity, Moisture, pHMalathion alpha- and beta-monoacids, Malathion dicarboxylic acid

Ecological Significance of Relative Toxicity within Degradation Pathways

The ecological impact of malathion is not solely dependent on the toxicity of the parent compound but also on the toxicity of its various degradation products. A crucial aspect of the environmental risk assessment of malathion involves comparing the toxicity of its metabolites, such as this compound and malaoxon (B1675925).

Malaoxon, the oxidative metabolite of malathion, is of particular concern as it is a more potent inhibitor of acetylcholinesterase (AChE), the enzyme critical for nerve function in insects and vertebrates. orst.edu Malaoxon can be significantly more toxic than malathion itself, with some estimates suggesting it is 22 to 33 times more toxic. orst.edu Studies on larval Rana boylii (foothill yellow-legged frog) showed that malaoxon was approximately 100 times more toxic than malathion. elateridae.comnih.gov Similarly, in blue catfish, malaoxon demonstrated higher inhibition of AChE activity compared to malathion. researchgate.net

The following table provides a comparative overview of the toxicity of malathion and its key degradation products.

Compound Primary Mode of Action Relative Toxicity
MalathionAcetylcholinesterase (AChE) inhibitor (bioactivated to malaoxon)Baseline toxicity
MalaoxonPotent Acetylcholinesterase (AChE) inhibitorSignificantly more toxic than malathion elateridae.comnih.govresearchgate.net
This compoundGenerally considered less toxic than malathion epa.gov
Malathion dicarboxylic acidConsidered a detoxification product with low toxicity researchgate.netnih.gov

Implications for Environmental Monitoring and Risk Assessment Frameworks

The presence and behavior of this compound have significant implications for environmental monitoring and risk assessment. Given that it is a primary and often transient metabolite, its detection in environmental samples can serve as an indicator of recent malathion application and ongoing degradation.

Environmental monitoring programs should ideally include the analysis of not only the parent compound, malathion, but also its key metabolites like this compound and malaoxon. This multi-residue approach provides a more comprehensive picture of the environmental fate of malathion and the potential for ecological risk. The half-life of malathion monocarboxylic acid has been calculated to be 3 days in some studies. epa.gov

The mobility of these degradation products also needs to be factored into risk assessments. Malathion itself is considered to have low to high mobility in soil. While specific data on the mobility of this compound is not detailed in the provided results, it is noted that malathion monocarboxylic acid degrades rapidly to the more mobile malathion dicarboxylic acid. epa.gov The potential for these more water-soluble metabolites to leach into groundwater or be transported in surface water runoff should be considered in comprehensive risk assessments.

Bioremediation and Biotransformation Applications

Identification of Microorganisms Capable of Malathion (B1675926) Monoacid Degradation

A diverse array of microorganisms, including bacteria and fungi, have demonstrated the ability to degrade malathion, a process that invariably involves the production of malathion monoacid. These microbes utilize the pesticide as a source of carbon, phosphorus, or energy, breaking it down into less complex and often less toxic substances.

Numerous bacterial species, isolated from various environments such as agricultural soil and aquatic systems, are capable of metabolizing malathion. The initial step in this degradation is typically the hydrolysis of one of the carboxyl ester linkages, yielding malathion monoacid. nih.gov Several bacterial taxa have been implicated in the breakdown of malathion into metabolites including α and β-malathion monoacid and malathion dicarboxylic acid. researchgate.net

Studies have identified specific strains and consortia with notable degradative capabilities. For instance, a heterogeneous bacterial population from river water, including Flavobacterium meningosepticum, Xanthomonas sp., Comamonas terrigeri, and Pseudomonas cepacia, can degrade malathion. scirp.orgscirp.org The major metabolite identified in this process was β-malathion monoacid. scirp.orgscirp.org Similarly, species of Rhizobium isolated from soil have shown high carboxylesterase activity, the enzyme responsible for this conversion, in the presence of malathion. scirp.orgscirp.org

Consortia of bacteria often exhibit enhanced degradation efficiency. A mixed culture of three Bacillus strains (KB1, KB2, and PU) demonstrated superior bioremediation of malathion in soil compared to individual strains. scirp.org Another consortium containing Micrococcus aloeverae (MAGK3), Bacillus cereus (AGB3), and Bacillus paramycoides (AGM5) was able to completely degrade malathion within 15 days. mdpi.com The degradation pathway proceeds through the formation of malathion monoacid. mdpi.comfigshare.com

Table 1: Selected Bacterial Strains Involved in Malathion Degradation via Monoacid Pathway

Bacterial Genus/SpeciesKey FindingsReference(s)
Acinetobacter johnsonii MA19Capable of malathion biodegradation through cometabolism. scirp.org
Acinetobacter baumanniiDegrades malathion to its monoacid and diacid derivatives via carboxylesterase. nih.gov
Bacillus sp.Strains such as Bacillus cereus are effective in degrading malathion, often as part of a consortium. scirp.orgmdpi.comnih.gov
Brevibacillus sp.Strain KB2 was shown to degrade malathion in contaminated soil. mdpi.com
Lysinibacillus sp.Strain KB1 contributed to a significant decline in malathion content in soil. mdpi.com
Pseudomonas sp.Various species including P. aeruginosa and P. putida degrade malathion, often using it as a sole carbon source. researchgate.netscirp.orgnih.govacademicjournals.org
Serratia marcescensStrain BNA1 demonstrated a 65% biodegradation efficiency under optimal conditions. irost.ir
Rhizobium sp.R. leguminosarum and R. trifolii show high carboxylesterase activity for malathion degradation. scirp.orgscirp.org
Mixed CulturesConsortia of Flavobacterium, Xanthomonas, Comamonas, and Pseudomonas have been shown to be effective. scirp.orgscirp.org

Fungi also play a significant role in the bioremediation of malathion-contaminated environments. Similar to bacteria, they primarily metabolize malathion through hydrolytic pathways involving carboxylesterases. Fungal degradation of malathion also produces β-malathion monoacid as the main degradate, the same product formed during bacterial degradation. cdc.govcdc.gov

Species such as Aspergillus oryzae, isolated from a freshwater pond, have been studied for their ability to degrade malathion. cdc.govcdc.gov Other identified fungal strains include Aspergillus niger and Penicillium rotatum, which metabolized 59% and 76% of malathion, respectively, within 10 days through carboxylesteratic hydrolysis. scirp.orgscirp.org Fusarium oxysporum f. sp. pisi has shown remarkable efficiency, with its cutinase enzyme capable of degrading nearly 60% of an initial 500 mg/L malathion concentration in just half an hour, producing malathion monoacid (MMA) and malathion diacid (MDA). nih.govnih.gov

Table 2: Selected Fungal Strains Involved in Malathion Degradation

Fungal Genus/SpeciesKey FindingsReference(s)
Aspergillus oryzaeDegrades malathion to β-malathion monoacid. cdc.govcdc.govresearchgate.net
Aspergillus nigerMetabolized 59% of malathion in 10 days via carboxylesteratic hydrolysis. scirp.orgscirp.org
Aspergillus flavusCapable of using malathion for growth and achieving 100% degradation over 36 days. researchgate.net
Penicillium rotatumMetabolized 76% of malathion in 10 days. scirp.orgscirp.org
Fusarium oxysporumCutinase from this fungus rapidly degrades malathion into monoacid and diacid forms. nih.govnih.gov
Rhizoctonia sp.Known to possess carboxyesterase enzymes for malathion degradation. scialert.net

Bacterial Strains and Consortia

Enzymatic Mechanisms in Bioremediation (e.g., Carboxylesterases)

The primary enzymatic mechanism for the initial breakdown of malathion and the formation of malathion beta-monoacid is hydrolysis catalyzed by carboxylesterases (EC 3.1.1.1). nih.govtaylorandfrancis.com These enzymes are widely distributed in microorganisms and are responsible for cleaving the ester bonds in malathion. scirp.orgscirp.orgtaylorandfrancis.com

The degradation process is a stepwise hydrolysis. First, a carboxylesterase enzyme hydrolyzes one of the two ethyl ester linkages in the malathion molecule, resulting in the formation of either malathion alpha-monoacid or this compound. nih.govresearchgate.net This is the principal metabolic pathway for microbial degradation. nih.gov Subsequently, the same or another carboxylesterase can hydrolyze the second ester bond, converting the malathion monoacid into malathion dicarboxylic acid (MDA). scirp.orgnih.govnih.gov This diacid is significantly less toxic and more water-soluble, facilitating further degradation.

While carboxylesterases are the key players, other enzymes such as phosphatases and oxidoreductases may also be involved in the complete mineralization of malathion and its metabolites. nih.govcdc.govresearchgate.net For instance, phosphatases can cleave the phosphorus-sulfur bond in the molecule, a process that can occur after the initial hydrolysis by carboxylesterases. cdc.gov

Strategies for Enhancing Bioremediation of Malathion and its Metabolites

To improve the efficiency of removing malathion and its monoacid metabolite from the environment, several strategies have been developed. These focus on creating optimal conditions for microbial activity and augmenting the microbial populations responsible for degradation.

Bioaugmentation involves the introduction of specific microbial strains or consortia with potent degradative capabilities into a contaminated site to supplement the indigenous microbial population. mdpi.com This approach has proven successful for various pesticides, including malathion. mdpi.com

Research has consistently shown that mixed microbial cultures are more effective at degrading malathion than pure strains. scirp.orgmdpi.com For example, inoculating malathion-contaminated soil with a consortium of Lysinibacillus sp. KB1, Bacillus cereus PU, and Brevibacillus sp. KB2 led to an 80% degradation of the pesticide, demonstrating a synergistic effect. mdpi.com The enhanced performance of consortia is attributed to the complementary metabolic activities of the different species, which can lead to a more complete breakdown of the parent compound and its intermediate metabolites like malathion monoacid. scirp.orgmdpi.com Inoculating fresh soil with these strains accelerates degradation, confirming that the introduced bacteria can cooperate effectively with native microorganisms. scirp.org

The efficiency of microbial degradation is highly dependent on environmental factors. Optimizing these conditions is a key strategy for enhancing bioremediation. Critical parameters include temperature, pH, nutrient availability, and the initial concentration of the contaminant.

Temperature: Most identified malathion-degrading bacteria exhibit optimal activity at mesophilic temperatures, typically between 30°C and 40°C. figshare.comirost.ir For instance, Serratia marcescens BNA1 showed the best biodegradation efficiency at 30°C. irost.ir A Bacillus sp. demonstrated optimal degradation at 40°C. figshare.com

pH: A neutral pH is generally most favorable for the bacterial degradation of malathion. Studies have shown optimal degradation rates for Bacillus sp. and Serratia marcescens at a pH of 7. figshare.comnih.govresearchgate.net The degradation process itself can lead to a decrease in pH due to the formation of acidic intermediates like malathion monoacid and diacid. openaccesspub.org

Nutrient Supplementation: The addition of supplementary carbon and nitrogen sources can significantly accelerate malathion degradation. The presence of co-substrates like glucose and yeast extract has been shown to enhance the growth of degrading bacteria and boost the biodegradation rate. nih.govbsu.edu.eg For Acinetobacter baumannii AFA, the addition of yeast extract, glucose, and citrate (B86180) accelerated cell growth and malathion degradation. bsu.edu.eg

Inoculum and Contaminant Concentration: The density of the microbial inoculum and the initial concentration of malathion also influence the degradation rate. An optimal inoculum size (e.g., 2% v/v for a Bacillus sp.) ensures a sufficient population of degrading microbes. figshare.comnih.gov While microbes can tolerate and degrade high concentrations of malathion, the efficiency may vary with the initial dose. figshare.comnih.gov

By fine-tuning these environmental parameters, the rate of malathion biotransformation can be significantly increased, leading to faster and more effective cleanup of contaminated sites. nih.gov

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing malathion beta-monoacid in academic studies?

  • Methodological Answer : Synthesis should follow established organophosphate reaction protocols, with detailed documentation of stoichiometry, catalysts, and reaction conditions (e.g., pH, temperature). Characterization requires chromatographic techniques (HPLC, GC-MS) for purity assessment and spectroscopic methods (NMR, IR) for structural confirmation. Ensure raw spectral data and chromatograms are included in supplementary materials for reproducibility .
  • Key Considerations : For novel derivatives, provide elemental analysis, melting points, and stability tests under varying storage conditions. Cross-reference with prior syntheses to validate procedural consistency .

Q. How should researchers design dose-response experiments to evaluate this compound’s enzymatic inhibition properties?

  • Methodological Answer : Use enzyme kinetics assays (e.g., acetylcholinesterase inhibition) with serial dilutions of the compound. Include positive controls (e.g., pure malathion) and negative controls (solvent-only). Calculate IC50 values using nonlinear regression models (e.g., four-parameter logistic curve). Report statistical confidence intervals and replicate counts (minimum n=3) .
  • Data Presentation : Tabulate raw inhibition percentages and fitted parameters. Discuss deviations from linearity or outliers using residual analysis .

Q. What are the best practices for integrating this compound’s environmental fate data from disparate studies?

  • Methodological Answer : Conduct a systematic review with predefined inclusion/exclusion criteria (e.g., peer-reviewed studies from 2000–2025). Extract hydrolysis rates, soil half-lives, and photodegradation data. Normalize variables (e.g., pH, temperature) to enable cross-study comparisons. Use forest plots to visualize heterogeneity in meta-analyses .
  • Conflict Resolution : Address contradictory results by evaluating study design quality (e.g., sample size, analytical validity) and environmental variables (e.g., organic matter content in soil) .

Advanced Research Questions

Q. How can mixed-methods approaches resolve discrepancies in this compound’s toxicological profiles across in vitro and in vivo models?

  • Methodological Answer : Combine quantitative data (e.g., LD50 values, biomarker levels) with qualitative insights (e.g., histopathological observations). Apply triangulation to identify mechanistic consistencies, such as oxidative stress pathways. Use Bayesian meta-analysis to weight studies by model relevance (e.g., human cell lines vs. rodent models) .
  • Design Framework : Align research questions with methodological tools—e.g., LC-MS/MS for metabolite quantification paired with transcriptomic analysis for pathway identification .

Q. What statistical strategies are effective for analyzing non-linear degradation kinetics of this compound in heterogeneous environmental matrices?

  • Methodological Answer : Employ time-series models (e.g., Weibull decay) to account for matrix effects (e.g., clay content, microbial activity). Validate models using bootstrapping or Monte Carlo simulations to assess parameter uncertainty. Report adjusted R² and Akaike Information Criterion (AIC) for model selection .
  • Data Challenges : Address censored data (e.g., below-detection-limit values) using survival analysis techniques. Provide raw datasets in supplementary materials for reanalysis .

Q. How should researchers design ethical protocols for field studies on this compound’s ecotoxicological impacts?

  • Methodological Answer : Adopt a tiered risk assessment framework:

  • Tier 1 : Laboratory ecotoxicity tests (e.g., Daphnia magna mortality).
  • Tier 2 : Mesocosm studies simulating real-world exposure scenarios.
  • Tier 3 : Field monitoring with non-target species surveys.
    Ensure compliance with institutional animal care guidelines and disclose mitigation measures for unintended ecological effects .
    • Documentation : Include ethical approval codes, sampling permits, and data anonymization procedures in the methods section .

Methodological Guidance for Data Reporting

Q. What criteria should govern the inclusion of this compound data in meta-analyses?

  • Answer : Use PRISMA guidelines to screen studies for methodological rigor:

  • Inclusion : Peer-reviewed studies with explicit analytical methods (e.g., validated LC-MS protocols).
  • Exclusion : Studies lacking control groups or with incomplete statistical reporting.
    Perform sensitivity analysis to assess the impact of excluded data .

Q. How to optimize questionnaire design for epidemiological studies on occupational exposure to this compound?

  • Answer : Structure questionnaires to capture:

  • Exposure Metrics : Duration, frequency, and protective equipment use.
  • Confounders : Co-exposure to other pesticides, smoking status.
    Pilot-test questions for clarity and cultural appropriateness. Use Likert scales for symptom severity and validate against biomarker data (e.g., urinary metabolites) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.